

WEHI-345: Application Notes and Protocols for In Vivo Administration

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Compound of Interest

Compound Name: WEHI-345

Cat. No.: B611805

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Introduction

WEHI-345 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the innate immune system.[1][2][3][4] RIPK2 is essential for the activation of NF- κ B and MAP kinases downstream of the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[1][5] By targeting the kinase activity of RIPK2, **WEHI-345** effectively modulates the inflammatory response, making it a valuable tool for studying NOD-driven inflammatory diseases and a potential therapeutic candidate.[1][3] In vivo studies have demonstrated the efficacy of **WEHI-345** in ameliorating experimental autoimmune encephalomyelitis (EAE) in mice, a model for multiple sclerosis.[1][2]

This document provides detailed application notes and protocols for the in vivo administration of **WEHI-345**, intended to guide researchers in designing and executing preclinical studies.

Mechanism of Action

WEHI-345 functions by binding to the ATP-binding pocket of RIPK2, thereby inhibiting its kinase activity.[6] This inhibition delays the ubiquitylation of RIPK2 and subsequent activation of the NF- κ B signaling pathway upon NOD receptor engagement.[1][2][3][4] While the activation

of NF- κ B is only delayed, this temporal disruption is sufficient to prevent the production of pro-inflammatory cytokines and chemokines, ultimately mitigating the inflammatory response.[\[1\]\[5\]](#)

Data Presentation

In Vivo Efficacy of WEHI-345 in Experimental Autoimmune Encephalomyelitis (EAE) Model

Parameter	Vehicle Control	WEHI-345 (20 mg/kg)	Outcome	Reference
Clinical Disease Score	Higher	Significantly Lowered	Amelioration of disease severity	[6][7]
Body Weight	Decreased	Improved	Overall improvement in condition	[2][7]
Inflammatory Infiltrate (Forebrain)	Present	Reduced	Decreased neuroinflammation	[6][7]
Histological Score	Higher	Reduced	Less tissue damage	[2][4]
Dendritic Cell Recruitment	Increased	Reduced	Attenuation of immune cell infiltration	[2][4]
Cytokine and Chemokine Levels (e.g., TNF, MCP-1)	Elevated	Normalized/Reduced	Suppression of pro-inflammatory mediators	[2][6][7]

Experimental Protocols

Formulation of WEHI-345 for In Vivo Administration

For in vivo experiments, **WEHI-345** can be formulated as a clear solution. Two recommended protocols are provided below. It is crucial to prepare a fresh working solution on the day of use.[\[4\]\[8\]](#)

Protocol 1: DMSO and SBE- β -CD in Saline

- Prepare a stock solution of **WEHI-345** in DMSO.
- Prepare a 20% (w/v) solution of Sulfobutylether- β -cyclodextrin (SBE- β -CD) in sterile saline.
- To prepare the final working solution, add the **WEHI-345** stock solution to the SBE- β -CD solution to achieve a final concentration of 10% DMSO. For example, to prepare 1 mL of the final solution, add 100 μ L of the **WEHI-345**/DMSO stock to 900 μ L of the 20% SBE- β -CD in saline.
- Mix thoroughly until a clear solution is obtained. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.^{[4][8]}

Protocol 2: DMSO and Corn Oil

- Prepare a stock solution of **WEHI-345** in DMSO.
- To prepare the final working solution, add the **WEHI-345** stock solution to corn oil to achieve a final concentration of 10% DMSO. For instance, to prepare 1 mL of the final solution, add 100 μ L of the **WEHI-345**/DMSO stock to 900 μ L of corn oil.
- Mix thoroughly until a clear solution is obtained.^{[4][8]}

In Vivo Administration of **WEHI-345** in an EAE Mouse Model

This protocol describes the prophylactic treatment of EAE in C57BL/6 mice with **WEHI-345**.

Materials:

- **WEHI-345**
- Vehicle (e.g., 10% DMSO in 20% SBE- β -CD/Saline)
- Female C57BL/6 mice (8-12 weeks old)
- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

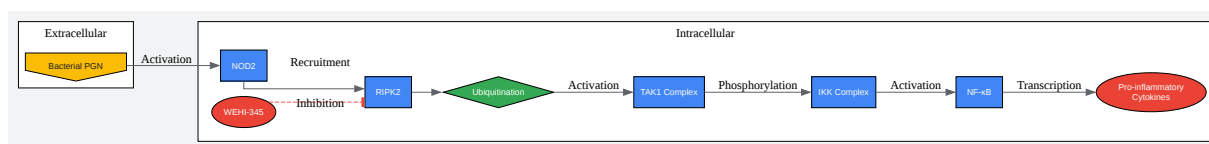
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis Toxin (PTX)
- Sterile PBS
- Syringes and needles for injection

Procedure:

- EAE Induction:
 - On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
 - Administer pertussis toxin intraperitoneally on day 0 and day 2.
 - Monitor mice daily for clinical signs of EAE and record their body weight. Clinical scoring is typically based on a 0-5 scale, assessing tail and limb paralysis.
- **WEHI-345** Administration:
 - Prepare the **WEHI-345** formulation as described above.
 - Administer **WEHI-345** at a dose of 20 mg/kg via intraperitoneal injection.[\[2\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)
 - Administer the treatment twice daily.[\[2\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)
 - The duration of treatment can vary depending on the study design, for example, for 6 consecutive days.[\[2\]](#)[\[4\]](#)
 - A control group of mice should receive the vehicle only, following the same administration schedule.
- Outcome Assessment:
 - Continue daily monitoring of clinical scores and body weight.
 - At the end of the experiment, collect tissues (e.g., brain, spinal cord, blood) for further analysis.

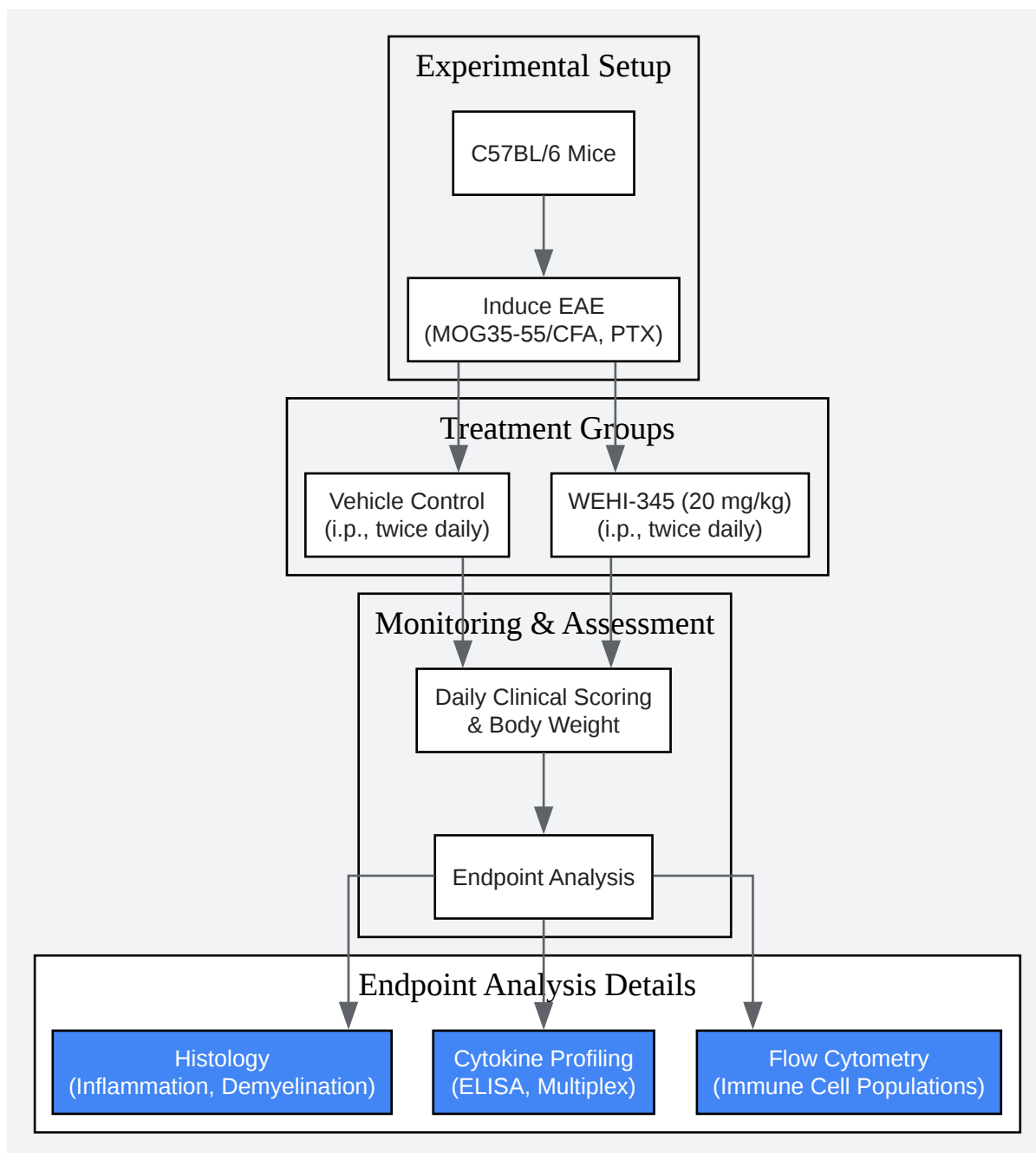
- Histology: Analyze brain and spinal cord sections for inflammatory infiltrates and demyelination.
- Cytokine Analysis: Measure the levels of pro-inflammatory cytokines and chemokines (e.g., TNF, IL-6, MCP-1) in the plasma or tissue homogenates using methods like ELISA or multiplex assays.
- Flow Cytometry: Analyze immune cell populations in the central nervous system and secondary lymphoid organs.

Mandatory Visualizations



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Caption: **WEHI-345** inhibits the NOD2-RIPK2 signaling pathway.



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Caption: Experimental workflow for in vivo testing of **WEHI-345**.

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